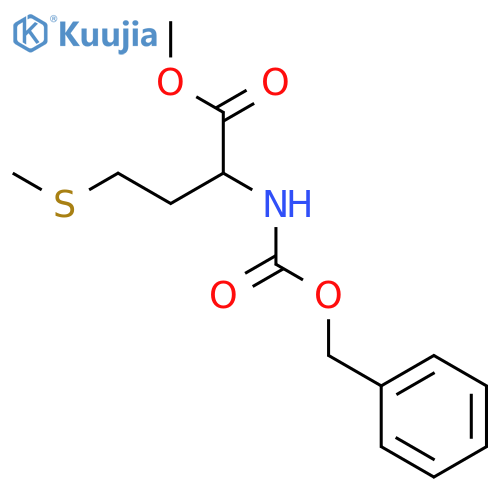Cas no 56762-93-7 (Z-L-Methionine methyl ester)

Z-L-Methionine methyl ester structure
商品名:Z-L-Methionine methyl ester
CAS番号:56762-93-7
MF:C14H19NO4S
メガワット:297.369962930679
MDL:MFCD00145551
CID:365969
PubChem ID:11141035
Z-L-Methionine methyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate
- L-Methionine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
- Z-L-METHIONINE METHYL ESTER
- Z-MET-OME
- Cbz-L-methionine methyl ester
- N-benzyloxycarbonyl-L-methionine methyl ester
- N-Benzyloxycarbonyl-L-methionin-methylester
- (S)-2-[(Benzyloxycarbonyl)amino]-4-methylsulfanylbutanoic acid methyl ester
- L-Cbz methionine methyl ester
- Cbz-L-methioninemethylester
- (S)-methyl 2-(benzyloxycarbonylamino)-4-(methylthio)butanoate
- N-(Benzyloxycarbonyl)-L-methionine methyl ester
- YGDBSBBHEWHVAJ-LBPRGKRZSA-N
- KM0029
- FCH3613011
- AB0058042
- ST51016
- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
- F10941
- A869852
- 56762-93-7
- (S)-Methyl2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate
- Z-L-Met-OMe
- CS-0204525
- Methyl ((benzyloxy)carbonyl)-L-methioninate
- DTXSID90456734
- MFCD00145551
- Z-Met-OMe, >=99.0% (sum of enantiomers, HPLC)
- SCHEMBL4731152
- FS-4101
- (S)-2-Benzyloxycarbonylamino-4-methylsulfanyl-butyric acid methyl ester
- 83972-33-2
- AKOS015850853
- AMY22203
- DB-007347
- Z-L-Methionine methyl ester
-
- MDL: MFCD00145551
- インチ: 1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1
- InChIKey: YGDBSBBHEWHVAJ-LBPRGKRZSA-N
- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 297.10300
- どういたいしつりょう: 297.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 41-44 °C
- ようかいど: 極微溶性(0.57 g/l)(25ºC)、
- PSA: 89.93000
- LogP: 2.59840
Z-L-Methionine methyl ester セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
Z-L-Methionine methyl ester 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Z-L-Methionine methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-1g |
Z-L-Methionine methyl ester |
56762-93-7 | 95+% | 1g |
79.0CNY | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z19800-5g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 95% | 5g |
¥432.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-5g |
Z-L-Methionine methyl ester |
56762-93-7 | 95+% | 5g |
270.0CNY | 2021-08-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-331963A-5 g |
Z-Met-OMe, |
56762-93-7 | 5g |
¥1,128.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331963-1 g |
Z-Met-OMe, |
56762-93-7 | 1g |
¥338.00 | 2023-07-10 | ||
| abcr | AB314242-5g |
Cbz-L-methionine methyl ester, 95% (Cbz-L-Met-OMe); . |
56762-93-7 | 95% | 5g |
€76.00 | 2024-04-17 | |
| A2B Chem LLC | AG73237-25g |
Cbz-l-methionine methyl ester |
56762-93-7 | 98% | 25g |
$34.00 | 2024-04-19 | |
| Aaron | AR00EGBL-1g |
Z-L-methionine methyl ester |
56762-93-7 | 98% | 1g |
$4.00 | 2025-01-24 | |
| Ambeed | A167869-1g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 98% | 1g |
$6.0 | 2024-04-18 | |
| Ambeed | A167869-25g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 98% | 25g |
$46.0 | 2024-04-18 |
Z-L-Methionine methyl ester 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
56762-93-7 (Z-L-Methionine methyl ester) 関連製品
- 28862-80-8(N-Cbz-D-methionine)
- 4434-61-1(N-Carbobenzoxy-DL-methionine)
- 1152-62-1(Z-Met-OH)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:56762-93-7)Z-L-Methionine methyl ester

清らかである:99%
はかる:100g
価格 ($):152.0